molecular formula C18H12Na3O9PS3 B1312271 Sodium 3,3',3''-phosphinetriyltribenzenesulfonate CAS No. 63995-70-0

Sodium 3,3',3''-phosphinetriyltribenzenesulfonate

Cat. No.: B1312271
CAS No.: 63995-70-0
M. Wt: 568.4 g/mol
InChI Key: MYAJTCUQMQREFZ-UHFFFAOYSA-K
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Biochemical Analysis

Biochemical Properties

Sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate plays a significant role in biochemical reactions, particularly in catalysis. It interacts with enzymes, proteins, and other biomolecules to facilitate various biochemical processes. For instance, it forms complexes with metals such as rhodium, nickel, and palladium, which are used in catalytic reactions like hydroformylation and hydrocyanation . These metal complexes are water-soluble, which enhances their reactivity and efficiency in aqueous environments.

Cellular Effects

Sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form complexes with metals allows it to participate in catalytic reactions within cells, thereby influencing metabolic pathways and energy production . Additionally, it can modulate the activity of certain enzymes, leading to changes in cellular functions and processes.

Molecular Mechanism

At the molecular level, sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate exerts its effects through binding interactions with biomolecules. It acts as a ligand, forming complexes with metal ions, which can then interact with enzymes and proteins to either inhibit or activate their functions . These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate can change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, it may undergo degradation, which can affect its efficacy in biochemical reactions. Long-term studies have shown that the compound can have lasting effects on cellular functions, particularly in in vitro and in vivo experiments.

Dosage Effects in Animal Models

The effects of sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate vary with different dosages in animal models. At low doses, it can enhance catalytic reactions and improve metabolic processes. At high doses, it may exhibit toxic or adverse effects, such as enzyme inhibition and disruption of cellular functions . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving desired biochemical outcomes without causing harm.

Metabolic Pathways

Sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate is involved in various metabolic pathways. It interacts with enzymes and cofactors to facilitate catalytic reactions, such as hydroformylation and hydrocyanation . These reactions are crucial for the synthesis of various biochemical compounds and intermediates. The compound’s ability to form water-soluble complexes with metals enhances its participation in these metabolic pathways, leading to increased metabolic flux and changes in metabolite levels.

Transport and Distribution

Within cells and tissues, sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate is transported and distributed through interactions with transporters and binding proteins. These interactions help localize the compound to specific cellular compartments, where it can exert its catalytic effects . The compound’s water solubility also facilitates its distribution within aqueous environments, ensuring its availability for biochemical reactions.

Subcellular Localization

Sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate is localized to specific subcellular compartments, such as the cytoplasm and organelles, where it can interact with enzymes and proteins . Targeting signals and post-translational modifications may direct the compound to these compartments, enhancing its activity and function. The compound’s localization is crucial for its role in catalysis and other biochemical processes.

Preparation Methods

Sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate is synthesized by the sulfonation of triphenylphosphine. The sulfonation occurs at one meta-position of each of the three phenyl rings. The sulfonation agent used is oleum, a solution of sulfur trioxide in sulfuric acid . The reaction conditions typically involve dissolving triphenylphosphine in oleum, where it is protonated and subsequently undergoes sulfonation . This process results in the formation of the desired trisodium salt.

Chemical Reactions Analysis

Sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sulfur trioxide for sulfonation and various metal salts for complexation. The major products formed from these reactions are typically metal-phosphine complexes that are water-soluble and can be used in catalytic processes .

Scientific Research Applications

Sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate has a wide range of scientific research applications:

Comparison with Similar Compounds

Sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate is unique due to its water solubility and ability to form stable complexes with transition metals. Similar compounds include:

    Triphenylphosphine: Unlike sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate, triphenylphosphine is not water-soluble and forms less stable complexes with metals.

    Tris(2-carboxyethyl)phosphine: This compound is also water-soluble but is primarily used as a reducing agent rather than a ligand for metal complexation.

The uniqueness of sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate lies in its combination of water solubility and strong complexation ability with transition metals, making it highly valuable in catalytic applications .

Properties

IUPAC Name

trisodium;3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15O9PS3.3Na/c19-29(20,21)16-7-1-4-13(10-16)28(14-5-2-8-17(11-14)30(22,23)24)15-6-3-9-18(12-15)31(25,26)27;;;/h1-12H,(H,19,20,21)(H,22,23,24)(H,25,26,27);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYAJTCUQMQREFZ-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Na3O9PS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60213972
Record name Tris(3-sulfophenyl)phosphine trisodium salt
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Molecular Weight

568.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White odorless crystals; [Alfa Aesar MSDS]
Record name Trisodium 3,3',3"-phosphinetriyltris(benzene-1-sulphonate)
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CAS No.

63995-70-0
Record name TPPTS
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Record name Tris(3-sulfophenyl)phosphine trisodium salt
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Record name Trisodium 3,3',3''-phosphinetriyltris(benzene-1-sulphonate)
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Synthesis routes and methods

Procedure details

TPPDS: Bis(3-sulfonatophenyl)phenylphosphine, disodium salt
Name
Bis(3-sulfonatophenyl)phenylphosphine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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